2,4,4-Trimethylpentan-1-ol

Descripción

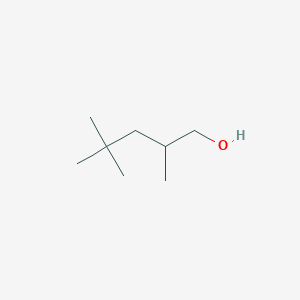

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,4-trimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-7(6-9)5-8(2,3)4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRVRWHPZZOTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311590 | |

| Record name | 2,4,4-Trimethyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16325-63-6 | |

| Record name | 2,4,4-Trimethyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16325-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-Trimethylpentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16325-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,4-Trimethyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,4-Trimethylpentan-1-ol chemical properties and structure

An In-Depth Technical Guide to 2,4,4-Trimethylpentan-1-ol: Structure, Properties, and Key Chemical Transformations

Introduction

This compound, an isomer of octanol, is a branched-chain primary alcohol with significant applications in various chemical industries. Its unique structure, characterized by a bulky neopentyl-like group, imparts distinct physical and chemical properties that differentiate it from its linear counterpart, 1-octanol. This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, physicochemical properties, primary synthesis routes, and characteristic chemical reactivity. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this versatile compound.

Molecular Structure and Stereochemistry

The fundamental identity of a chemical compound is dictated by its structure. This compound possesses the chemical formula C₈H₁₈O.[1][2][3] Its IUPAC name systematically describes its connectivity: a pentane backbone with three methyl groups at positions 2, 4, and 4, and a primary alcohol group at position 1.[2][3]

The carbon atom at position 2 is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group, a hydroxymethyl group (-CH₂OH), and a -CH₂C(CH₃)₃ group. Consequently, this compound can exist as a pair of enantiomers: (R)-2,4,4-trimethylpentan-1-ol and (S)-2,4,4-trimethylpentan-1-ol.[4] Commercially available products are typically sold as a racemic mixture.

Caption: 2D representation of this compound's molecular structure.

Physicochemical Properties

The physical and chemical characteristics of this compound are a direct consequence of its branched structure and the presence of a terminal hydroxyl group. It is a colorless liquid at room temperature.[1] The hydroxyl group allows for hydrogen bonding, resulting in a relatively high boiling point and flash point compared to non-polar compounds of similar molecular weight. However, its significant branching reduces the effectiveness of van der Waals interactions, leading to a lower boiling point than its linear isomer, 1-octanol. It is soluble in most organic solvents but has low solubility in water.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [2][3] |

| Molecular Weight | 130.23 g/mol | [1][2][3] |

| CAS Number | 16325-63-6 | [2][3][5] |

| Appearance | Colorless liquid | [1] |

| Density | 0.818 g/mL at 25 °C | [6] |

| Boiling Point | 168-169 °C at 740 mmHg | [6] |

| Melting Point | -61.15 °C (estimate) | [5] |

| Flash Point | 60 °C (140 °F) - closed cup | [5][6] |

| Refractive Index (n20/D) | 1.427 | [5][6] |

| SMILES | CC(CC(C)(C)C)CO | [3][7] |

| InChIKey | ZNRVRWHPZZOTIE-UHFFFAOYSA-N | [2][3] |

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through the hydroformylation (also known as the oxo process) of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), followed by hydrogenation.[8]

Hydroformylation: This cornerstone of industrial organic synthesis involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[9][10] Synthesis gas (a mixture of carbon monoxide and hydrogen) is used in the presence of a transition metal catalyst, typically based on cobalt or rhodium.[9][10][11] The choice of catalyst and ligands is critical for controlling the regioselectivity of the reaction—that is, the ratio of the linear to the branched aldehyde product.[12]

The reaction proceeds via a series of steps involving the coordination of the alkene and CO to the metal center, migratory insertion, and finally, reductive elimination of the aldehyde product. For diisobutylene, this process yields 3,5,5-trimethylhexanal, which is then hydrogenated to the final alcohol product.

Hydrogenation: The resulting aldehyde is subsequently reduced to this compound. This reduction is typically carried out using catalytic hydrogenation with catalysts such as Raney nickel or precious metals like palladium or platinum on a carbon support.

Caption: Industrial synthesis workflow for this compound.

Key Chemical Reactions and Protocols

As a primary alcohol, this compound undergoes reactions characteristic of its functional group, including esterification and oxidation.

Fischer Esterification

The reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) yields an ester and water.[13][14] This equilibrium-controlled reaction, known as Fischer esterification, is typically driven to completion by removing water or using an excess of one reactant.[13] These esters often have characteristic fragrances and are used in the flavor and fragrance industry.

This protocol describes a standard laboratory procedure for the synthesis of 2,4,4-trimethylpentyl acetate. The rationale is to use an excess of the less expensive reagent, acetic acid, and a strong acid catalyst to drive the equilibrium towards the product.

Materials:

-

This compound (98%)

-

Glacial Acetic Acid (≥99.7%)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (DCM)

-

Deionized Water

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 13.0 g (0.1 mol) of this compound and 12.0 g (0.2 mol) of glacial acetic acid.

-

Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise to the mixture. Causality Note: The acid protonates the carbonyl oxygen of the acetic acid, making it a much more potent electrophile for attack by the alcohol's hydroxyl group.[13]

-

Reflux: Heat the mixture to reflux using a heating mantle for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Workup - Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold deionized water.

-

Extraction: Extract the aqueous layer with 2 x 30 mL portions of dichloromethane. Combine the organic layers.

-

Neutralization: Wash the combined organic layers with 2 x 30 mL of saturated sodium bicarbonate solution until the effervescence ceases. Self-Validation: This step is crucial to remove the unreacted acetic acid and the sulfuric acid catalyst. The cessation of CO₂ evolution indicates complete neutralization.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The crude ester can be purified by vacuum distillation to yield pure 2,4,4-trimethylpentyl acetate.

Applications and Safety

Applications

This compound serves as a key intermediate in the synthesis of other chemicals. Its principal application is as a precursor to:

-

Esters: Used as plasticizers, lubricants, and in fragrances.

-

Surfactants: The alcohol can be ethoxylated to produce non-ionic surfactants.

-

Solvents: Its chemical properties make it a useful solvent in certain formulations.

It is also identified as the principal metabolite of 2,2,4-trimethylpentane (isooctane), a component of gasoline, making it relevant in toxicological and environmental studies.[6]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[3][6][15] It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[15][16] Use of spark-proof tools and explosion-proof equipment is recommended.[15] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[15][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[15]

-

First Aid: In case of skin contact, rinse immediately with water.[15] For eye contact, rinse with plenty of water for at least 15 minutes and seek medical attention.[15]

References

- 1. This compound | 16325-63-6 | FT133303 [biosynth.com]

- 2. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]

- 3. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R)-2,4,4-trimethylpentan-1-ol | C8H18O | CID 6993190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:16325-63-6 | Chemsrc [chemsrc.com]

- 6. 2,4,4-三甲基-1-戊醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scitoys.com [scitoys.com]

- 8. 2,4,4-Trimethyl-1-pentene | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US4528403A - Hydroformylation process for preparation of aldehydes and alcohols - Google Patents [patents.google.com]

- 12. WO2002020448A1 - Process for the hydroformylation of alkenes - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. lobachemie.com [lobachemie.com]

physical properties of 2,4,4-Trimethylpentan-1-ol

An In-Depth Technical Guide to the Physical Properties of 2,4,4-Trimethylpentan-1-ol

Introduction

This compound (CAS No: 16325-63-6) is a branched-chain primary alcohol that serves as a key intermediate and solvent in various chemical applications.[1] As an isomer of octanol, its unique structural arrangement, featuring a bulky trimethylpentyl group, imparts specific physical and chemical characteristics that are critical for its use in research and industrial settings. This guide provides a comprehensive overview of the core , intended for researchers, chemists, and professionals in drug development. The document delves into its chemical identity, macroscopic and optical properties, solubility, and the experimental methodologies for their determination, ensuring a blend of technical data and practical insight.

Chemical and Molecular Identity

The foundational step in understanding any chemical compound is to establish its precise molecular identity. This information governs its stoichiometry, reactivity, and interactions. This compound is an acyclic alcohol with the chemical formula C8H18O.[2][3]

The structural arrangement is crucial for its physical properties. The presence of a hydroxyl (-OH) group provides polarity and hydrogen bonding capability, while the branched alkyl chain creates steric hindrance and contributes to its hydrophobic character.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of a compound are the macroscopic manifestations of its molecular structure and intermolecular forces. For this compound, these properties are essential for its handling, storage, and application.

Summary of Physical Data

The following table consolidates the key quantitative for easy reference.

| Property | Value | Source(s) |

| Appearance | Colorless Liquid | [6] |

| Molecular Weight | 130.23 g/mol | [2][4] |

| Boiling Point | 168-169 °C (at 740 mmHg)[1]; 169.3 °C (at 760 mmHg)[7] | [1][7] |

| Melting Point | -61.15 °C (estimate) | [7] |

| Density | 0.818 g/mL (at 25 °C)[1]; 0.821 g/mL[7] | [1][7] |

| Flash Point | 60 °C (closed cup) | [1][7] |

| Refractive Index (n20/D) | 1.427 | [1][7][8] |

| Vapor Pressure | 0.502 mmHg (at 25 °C) | [7] |

| LogP (Octanol/Water) | 2.051 - 2.4 | [4][7] |

Macroscopic and Thermal Properties

Density: With a density of approximately 0.818 g/mL at 25 °C, this compound is less dense than water.[1] This is typical for an eight-carbon alcohol.

Boiling Point: The boiling point is reported to be in the range of 168-169.3 °C at atmospheric pressure.[1][7] This relatively high boiling point, compared to its non-polar alkane analogue (2,2,4-trimethylpentane, bp 98-99 °C), is a direct consequence of the hydrogen bonding enabled by the hydroxyl group, which requires more energy to overcome during the liquid-to-gas phase transition.[9]

Melting Point: The estimated melting point is -61.15 °C.[7] The branching in its structure disrupts efficient crystal lattice packing, leading to a lower melting point than a linear C8 alcohol.

Flash Point: The flash point is 60 °C (closed cup), classifying it as a flammable liquid.[1][7] This temperature is the lowest at which the liquid can form an ignitable mixture with air. Safety protocols must account for this property.[10]

Optical and Solubility Properties

Refractive Index: The refractive index, a measure of how light propagates through the substance, is consistently reported as 1.427 at 20 °C for the sodium D-line.[1][7] This value is a useful constant for identity and purity checks.

Solubility: Due to the competing characteristics of its polar hydroxyl head and large, non-polar alkyl tail, this compound exhibits limited solubility in water but is soluble in most organic solvents.[2][6] This amphiphilic nature is exploited in applications requiring miscibility with both polar and non-polar substances. The octanol-water partition coefficient (LogP) is estimated to be between 2.0 and 2.4, indicating a preference for non-polar (lipophilic) environments.[4][7]

Experimental Determination of Properties

To ensure data integrity, physical properties must be determined using standardized, validated protocols. The choice of methodology is guided by the property being measured and the required precision.

Caption: A logical workflow for the physical characterization of a liquid chemical.

Protocol: Boiling Point Determination by Distillation

Causality: This method is chosen for its accuracy and ability to purify the sample simultaneously. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer port, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place approximately 20-30 mL of this compound and a few boiling chips into the round-bottom flask to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue heating and record the temperature range over which the bulk of the material distills. For a pure substance, this range should be narrow (1-2 °C).

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a pressure correction must be applied to the observed boiling point.

Protocol: Refractive Index Measurement

Causality: The refractive index is a highly precise physical constant sensitive to purity. An Abbe refractometer is the standard instrument due to its high accuracy and ease of use.

Methodology:

-

Instrument Calibration: Turn on the refractometer's light source and circulate water from a constant temperature bath set to 20.0 °C through the prisms. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Open the hinged prisms of the refractometer. Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. Sharpen the dividing line between the fields using the dispersion compensator.

-

Reading: Adjust the main knob to center the sharp dividing line on the crosshairs in the eyepiece.

-

Data Recording: Press the "Read" button or look at the scale to obtain the refractive index value. Repeat the measurement 2-3 times, cleaning the prisms with a suitable solvent (like ethanol or acetone) and drying them between each measurement, to ensure reproducibility.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[4][10] Standard safety precautions are mandatory.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

-

First Aid: In case of skin contact, rinse the skin with water.[10] For eye contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air.[11][12]

Conclusion

The are a direct reflection of its unique branched molecular structure. Its high boiling point is attributable to hydrogen bonding, while its solubility profile demonstrates a balance between polar and non-polar characteristics. Key identifiers such as its density and refractive index serve as reliable metrics for purity and identity confirmation. A thorough understanding of these properties, validated through precise experimental protocols, is essential for the safe and effective application of this compound in scientific and industrial endeavors.

References

- 1. 2,4,4-Trimethyl-1-pentanol 98 16325-63-6 [sigmaaldrich.com]

- 2. This compound | 16325-63-6 | FT133303 [biosynth.com]

- 3. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]

- 4. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scitoys.com [scitoys.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | CAS#:16325-63-6 | Chemsrc [chemsrc.com]

- 9. 2,2,4-Trimethylpentane CAS#: 540-84-1 [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to 2,4,4-Trimethylpentan-1-ol

Abstract

This technical guide provides an in-depth exploration of 2,4,4-trimethylpentan-1-ol, a branched-chain primary alcohol. It details the compound's chemical identity, including its CAS number and synonyms, while critically distinguishing it from its common isomer, 2,2,4-trimethylpentan-1-ol, to prevent ambiguity in research and application. The document synthesizes key physicochemical properties, outlines a plausible and detailed synthetic pathway, discusses known applications, and provides comprehensive safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this specific C8 alcohol.

Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research and safety. This compound is an organic compound with a unique structure that dictates its physical and chemical behavior. Its identity is established by several key identifiers.

The Chemical Abstracts Service (CAS) has assigned the number 16325-63-6 to this compound.[1][2][3][4][5] This identifier is specific to this particular structural isomer.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 16325-63-6 | [1][2][5] |

| Molecular Formula | C₈H₁₈O | [1][2][5] |

| Molecular Weight | 130.23 g/mol | [1][2][5] |

| Synonyms | 2,4,4-Trimethyl-1-pentanol; 1-Pentanol, 2,4,4-trimethyl- | [1][5] |

| InChI Key | ZNRVRWHPZZOTIE-UHFFFAOYSA-N | [1][5] |

| SMILES | CC(CC(C)(C)C)CO | [2][5] |

Isomeric Distinction: 2,4,4- vs. 2,2,4- Isomer

A common point of confusion arises with the isomer, 2,2,4-trimethylpentan-1-ol. While sharing the same molecular formula, its different structure (with gem-dimethyl groups at the 2-position instead of the 4-position) results in different chemical properties and a distinct CAS number (123-44-4 ).[6][7][8] Researchers must exercise diligence in verifying the CAS number to ensure they are working with the correct compound. For instance, the 2,2,4-isomer is noted for its use as a food additive due to its fruity odor, an application not typically associated with the 2,4,4-isomer.[7]

Physicochemical Properties

The compound is a colorless liquid under standard conditions.[2] Its branched structure influences its solubility and volatility. The presence of a terminal hydroxyl (-OH) group imparts some polarity, allowing for moderate solubility in water, while the bulky, eight-carbon alkyl chain provides significant hydrophobic character.[9] This dual nature makes it soluble in most organic solvents but limits its miscibility with water.[2][9]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | Colorless liquid | [2] |

| Molecular Formula | C₈H₁₈O | [5] |

| Molecular Weight | 130.23 g/mol | [5] |

| GHS Classification | Flammable Liquid, Category 3 | [5][10] |

| Solubility | Soluble in most organic solvents; moderately soluble in water. | [2][9] |

Synthesis and Manufacturing

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A logical and industrially scalable approach involves a two-step process starting from readily available materials like isobutanol or tert-butanol. This process first creates the alkene intermediate, 2,4,4-trimethyl-1-pentene, followed by its conversion to the target primary alcohol.

Proposed Synthetic Workflow

The conversion of the alkene to the primary alcohol is best achieved via an anti-Markovnikov hydroboration-oxidation reaction. This choice is deliberate; a direct acid-catalyzed hydration of the alkene would yield the tertiary alcohol, as the carbocation intermediate would rearrange to its most stable form. Hydroboration-oxidation avoids this rearrangement and ensures the hydroxyl group is added to the less substituted carbon, yielding the desired primary alcohol.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is a representative, self-validating methodology for the synthesis outlined above.

Step 1: Synthesis of 2,4,4-Trimethyl-1-pentene (Adapted from patent literature[11])

-

Reactor Setup: To a pressure-rated, sealed reactor equipped with magnetic stirring and temperature control, add isobutanol and 60-98% sulfuric acid in a 1:0.5 molar ratio.

-

Reaction: Seal the reactor and heat the mixture to 90-95°C with vigorous stirring. Maintain the reaction for 4-5 hours. The closed system is critical to prevent the loss of volatile reactants and products, driving the reaction to a high yield.[11]

-

Workup: Cool the reactor to room temperature. Carefully transfer the reaction mixture to a separatory funnel. The organic layer (top layer) contains the product, 2,4,4-trimethyl-1-pentene.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and filter. The product can be used directly in the next step.

Step 2: Hydroboration-Oxidation to this compound

-

Hydroboration: In a dry, nitrogen-flushed flask, dissolve the 2,4,4-trimethyl-1-pentene from Step 1 in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add a 1M solution of borane-THF complex (BH₃·THF) dropwise via an addition funnel, maintaining the temperature below 5°C. Stir for 2-3 hours at room temperature after the addition is complete.

-

Oxidation: Cool the mixture back to 0°C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This oxidation is exothermic.

-

Workup: After the addition, heat the mixture to 50°C for 1 hour to ensure complete reaction. Cool to room temperature and separate the layers. Extract the aqueous layer with diethyl ether.

-

Purification: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Applications and Research Interest

The applications for this compound are specialized. Its structure lends it to use as a chemical intermediate in the synthesis of other compounds, such as plasticizers or surfactants.

One source indicates it may have therapeutic potential as an additive for magnetic resonance imaging (MRI) and notes carcinogenic effects in animal studies (mice and rats) upon inhalation or injection.[2] These claims highlight its relevance in toxicology and advanced medical imaging research, though further investigation into the primary literature is warranted to validate these specific findings.

Safety, Handling, and Toxicology

Proper handling of this compound is essential due to its flammability.

Table 3: GHS Hazard Information

| Hazard Code | Description | Class | Source |

| H226 | Flammable liquid and vapor | Flammable Liquid, Cat. 3 | [5][10] |

Safe Handling and Storage Protocol

The following workflow ensures the safe management of this chemical in a laboratory setting.

Caption: Safe handling workflow for this compound.

Protocol Steps:

-

Prevention: Keep the compound away from heat, sparks, open flames, and other ignition sources.[10] All containers and receiving equipment must be grounded and bonded to prevent static discharge.[10] Use only non-sparking tools and explosion-proof electrical equipment.[10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling.[10]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[10]

-

First Aid:

-

Fire Response: In case of fire, use carbon dioxide (CO₂), dry chemical, or foam to extinguish.[10]

-

Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound (CAS: 16325-63-6) is a distinct branched C8 alcohol whose utility in research and industry demands precise identification to avoid confusion with its isomers. Its synthesis is achievable through established organic chemistry principles, particularly the hydroboration-oxidation of its corresponding alkene. While its applications are specialized, its primary hazard is flammability, which can be safely managed through adherence to standard laboratory protocols. This guide provides the foundational technical knowledge for scientists and professionals to handle, synthesize, and utilize this compound effectively and safely.

References

- 1. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]

- 2. This compound | 16325-63-6 | FT133303 [biosynth.com]

- 3. This compound | CAS#:16325-63-6 | Chemsrc [chemsrc.com]

- 4. parchem.com [parchem.com]

- 5. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2,4-trimethyl-1-pentanol, 123-44-4 [thegoodscentscompany.com]

- 7. 2.2.4-TRIMETHYL-1-PENTANOL | 123-44-4 [chemicalbook.com]

- 8. 2,2,4-trimethylpentan-1-ol | 123-44-4 [chemnet.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. fishersci.com [fishersci.com]

- 11. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents [patents.google.com]

A Spectroscopic Guide to 2,4,4-Trimethylpentan-1-ol: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4,4-Trimethylpentan-1-ol, a branched-chain primary alcohol with the chemical formula C₈H₁₈O.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize spectroscopic techniques for molecular characterization and quality control. By integrating data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we present a comprehensive spectroscopic profile of this compound, offering insights into its structural features and fragmentation behavior.

Introduction to this compound

This compound, also known as isooctyl alcohol, is a colorless liquid with a molecular weight of 130.23 g/mol .[1][2] Its structure, characterized by a neopentyl-like arrangement of methyl groups and a primary alcohol functional group, gives rise to a unique spectroscopic signature. Understanding this signature is paramount for its unambiguous identification and for distinguishing it from its isomers. This guide will delve into the theoretical underpinnings of each spectroscopic method and apply them to the practical interpretation of the spectra of this compound.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. This technique is particularly effective for identifying functional groups.

Interpretation of the IR Spectrum:

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2955-2870 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (CH₂ and CH₃) |

| 1365 | Medium | C-H bend (gem-dimethyl) |

| 1050 | Strong | C-O stretch (primary alcohol) |

The most prominent feature is the strong, broad absorption band in the region of 3330 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. The sharp, strong absorptions in the 2955-2870 cm⁻¹ range are characteristic of C-H stretching vibrations within the alkyl backbone. The presence of a strong band around 1050 cm⁻¹ is a key indicator of a primary alcohol, corresponding to the C-O stretching vibration.

Experimental Protocol: Acquiring the IR Spectrum

A typical method for obtaining the IR spectrum of a liquid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary diagnostic checks.

-

Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.

The causality behind using ATR-FTIR lies in its simplicity and the minimal sample preparation required for liquid samples, providing high-quality, reproducible spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | Doublet | 2H | -CH₂-OH |

| ~1.7 | Multiplet | 1H | -CH(CH₃)- |

| ~1.2 | Multiplet | 2H | -CH₂-C(CH₃)₃ |

| ~0.9 | Singlet | 9H | -C(CH₃)₃ |

| ~0.9 | Doublet | 3H | -CH(CH₃)- |

| ~1.5 | Singlet | 1H | -OH |

The downfield signal at approximately 3.4 ppm corresponds to the two protons of the methylene group attached to the hydroxyl group (-CH₂-OH). Its doublet splitting arises from coupling with the adjacent methine proton. The singlet at around 0.9 ppm, integrating to nine protons, is a characteristic signal for the three equivalent methyl groups of the tert-butyl group. The doublet at a similar chemical shift, integrating to three protons, is assigned to the methyl group attached to the chiral center. The signal for the hydroxyl proton is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

| Chemical Shift (ppm) | Assignment |

| ~70 | -CH₂-OH |

| ~50 | -CH₂-C(CH₃)₃ |

| ~31 | -C(CH₃)₃ |

| ~30 | -CH(CH₃)- |

| ~29 | -C(CH₃)₃ |

| ~17 | -CH(CH₃)- |

The carbon attached to the hydroxyl group (-CH₂-OH) is the most deshielded, appearing at the lowest field (~70 ppm). The quaternary carbon of the tert-butyl group appears around 31 ppm, and its attached methyl carbons are observed at approximately 29 ppm. The other carbons of the pentyl chain can be assigned based on their expected chemical shifts.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the spectrum and improve sensitivity. This requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

The choice of a deuterated solvent is critical to avoid large solvent signals that would overwhelm the analyte signals. TMS is the universally accepted standard for referencing chemical shifts in NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound will show a molecular ion peak (M⁺) and several fragment ion peaks. The molecular ion peak is expected at m/z = 130, corresponding to the molecular weight of the compound.[2][6]

Key Fragmentation Pathways:

The fragmentation of this compound is driven by the stability of the resulting carbocations.

Caption: Key fragmentation pathways of this compound in EI-MS.

The most abundant peak in the mass spectrum (the base peak) is typically observed at m/z = 57.[2] This corresponds to the highly stable tert-butyl cation, [C₄H₉]⁺, formed via α-cleavage. Another significant fragmentation is the loss of a water molecule from the molecular ion, leading to a peak at m/z = 112. The loss of a propyl radical gives a fragment at m/z = 87, and the loss of a butyl radical results in a fragment at m/z = 73.

Experimental Protocol: Acquiring the Mass Spectrum

-

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV for EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data System: The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

The use of GC-MS is advantageous as it separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the compound of interest.

Conclusion: A Unified Spectroscopic Picture

The collective evidence from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. IR spectroscopy confirms the presence of the hydroxyl functional group and the alkane backbone. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen atoms, including the characteristic signals for the tert-butyl group and the primary alcohol moiety. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, with the formation of the stable tert-butyl cation being a key diagnostic feature. This comprehensive spectroscopic guide serves as a valuable resource for the confident identification and characterization of this compound in various scientific and industrial applications.

References

- 1. This compound | 16325-63-6 | FT133303 [biosynth.com]

- 2. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]

- 4. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]

- 5. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]

- 6. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]

2,4,4-Trimethylpentan-1-ol material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 2,4,4-Trimethylpentan-1-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the material safety data and handling protocols for this compound (CAS No. 16325-63-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the material's properties and the scientific rationale behind safety procedures. The focus is on integrating established safety protocols with the specific physicochemical characteristics of the compound to ensure a self-validating system of laboratory safety.

Chemical Identity and Core Hazard Profile

This compound is a branched-chain primary alcohol. Its structure informs its physical behavior and, consequently, its primary hazard classification. The principal metabolite of 2,2,4-trimethylpentane, its primary risk in a laboratory setting is its flammability.[1]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 16325-63-6 | Fisher Scientific[3] |

| Molecular Formula | C8H18O | Fisher Scientific[3] |

| Molecular Weight | 130.23 g/mol | PubChem[2] |

| Synonyms | 2,4,4-Trimethyl-1-pentanol | PubChem[2] |

| Linear Formula | (CH3)3CCH2CH(CH3)CH2OH | Sigma-Aldrich[1] |

The Globally Harmonized System (GHS) provides a clear, logic-based classification of this chemical's hazards. Its primary classification is as a Category 3 Flammable Liquid.[3] This classification is a direct consequence of its flash point, which dictates the temperature at which it can generate sufficient vapor to form an ignitable mixture with air.

Caption: GHS Classification Logic for this compound.

Physicochemical Properties and Safety Implications

Understanding the physical properties of a chemical is fundamental to predicting its behavior under various laboratory conditions. This data is crucial for designing safe experiments and storage solutions.

| Property | Value | Safety Implication |

| Form | Liquid | Potential for splashes and vapor generation. |

| Boiling Point | 168-169 °C @ 740 mmHg | High boiling point reduces volatility at room temperature compared to more volatile solvents. |

| Density | 0.818 g/mL at 25 °C | Denser than some common organic solvents, but still lighter than water. |

| Flash Point | 60 °C (140 °F) - closed cup | Flammable vapors can form an ignitable mixture with air at or above this temperature.[1] This dictates the need to control heat sources. |

| Refractive Index | n20/D 1.427 | Primarily a quality control parameter. |

| Explosive Properties | Explosive air/vapor mixtures possible | Vapors are heavier than air and can travel to a distant ignition source.[3] |

Safe Handling and Engineering Controls

The primary directive for handling this compound is the strict control and elimination of ignition sources. Its classification as a flammable liquid necessitates a multi-layered safety approach encompassing engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls:

-

Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the accumulation of vapors.

-

Ignition Source Control: Use explosion-proof electrical, ventilating, and lighting equipment.[3] All metal equipment, including containers and receiving equipment, must be grounded and bonded to prevent the buildup and discharge of static electricity.[4]

-

Tools: Only non-sparking tools should be used when handling this chemical.[3][4]

Storage Protocols:

-

Location: Store in a cool, dry, and well-ventilated place designated for flammable liquids.[3]

-

Container: Keep the container tightly closed to prevent vapor escape.[3]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acid anhydrides, and acid chlorides.[3] Keep away from heat, sparks, and open flames.[3][5]

Personal Protective Equipment (PPE) Rationale

The selection of PPE is not merely a checklist item but a critical barrier of defense based on the potential routes of exposure.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[3] This is to protect against splashes.

-

Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is typically not required.[3] However, in situations where ventilation is insufficient or during a large spill, an approved respirator with an organic vapor cartridge may be necessary.

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm. The following protocols are based on established best practices.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with water or shower.[3] Wash the affected area with soap and water.[3]

-

Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing. If symptoms of overexposure (such as headache, dizziness, tiredness, nausea, and vomiting) occur, seek medical attention.[3]

-

Ingestion: Clean the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or chemical foam.[3][5] Water spray can be used to cool closed containers, but a solid water jet should be avoided as it may spread the fire.[3][5]

-

Specific Hazards: Containers may explode when heated.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[3][5] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[3]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

References

A Comprehensive Technical Guide to the Solubility of 2,4,4-Trimethylpentan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 2,4,4-trimethylpentan-1-ol, a branched-chain C8 alcohol. Recognizing the critical role of solubility in a myriad of scientific applications—from reaction chemistry to formulation development—this document synthesizes theoretical principles with practical insights to offer a comprehensive resource for laboratory professionals. While quantitative solubility data for this compound is not extensively available in published literature, this guide extrapolates its expected behavior based on its molecular structure, the established principles of chemical interactions, and data from its structural isomers.

Introduction: The Significance of this compound and its Solubility

This compound, with the chemical formula C8H18O, is a primary alcohol featuring a highly branched alkyl chain.[1][2][3] Its structure, characterized by a hydroxyl functional group and a bulky hydrocarbon tail, dictates its physical and chemical properties, most notably its solubility profile. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in chemical synthesis, as a reaction medium, or as a component in formulated products. In the realm of drug development, for instance, the solubility of excipients and intermediates can profoundly impact bioavailability and efficacy.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16325-63-6 | [1][2] |

| Molecular Formula | C8H18O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][3] |

| Boiling Point | 168-169 °C at 740 mmHg | |

| Density | 0.818 g/mL at 25 °C | |

| Form | Liquid |

Theoretical Framework: The Principles Governing Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[4] This adage is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solution to form, the energy required to break the existing interactions within the pure solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.

The solubility of this compound is primarily influenced by two competing structural features:

-

The Hydrophilic Hydroxyl (-OH) Group: This polar functional group is capable of forming hydrogen bonds, strong dipole-dipole interactions that are crucial for solubility in polar solvents.[5][6]

-

The Lipophilic Alkyl Chain (C8H17-): The large, nonpolar hydrocarbon component of the molecule interacts via weaker London dispersion forces. The significant size of this group favors solubility in nonpolar solvents.[6]

The branched nature of the alkyl chain in this compound also plays a role. Branching can reduce the efficiency of crystal packing in the solid state (though this compound is a liquid at room temperature) and can influence how the molecule interacts with solvent molecules compared to a linear isomer like 1-octanol.

Caption: Intermolecular forces governing the solubility of this compound.

Solubility Profile of this compound in Organic Solvents

While specific quantitative data is sparse, it is widely stated that this compound is soluble in most organic solvents.[1] Based on its molecular structure and the principles of solubility, we can predict its behavior in various solvent classes.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High / Miscible | The hydroxyl group of this compound can both donate and accept hydrogen bonds, leading to strong interactions with protic solvents. The alkyl chain is also readily solvated by the alkyl portion of these smaller alcohols. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High / Miscible | The carbonyl group of acetone and the ether oxygen of THF can act as hydrogen bond acceptors for the hydroxyl group of the alcohol. The overall polarity is similar enough to promote miscibility. |

| Nonpolar | Hexane, Toluene | High / Miscible | The large, branched alkyl chain of this compound dominates its character, leading to favorable London dispersion forces with nonpolar solvents. |

| Halogenated | Dichloromethane, Chloroform | High / Miscible | These solvents have a moderate polarity and can interact favorably with both the polar and nonpolar portions of the alcohol molecule. |

A structural isomer, 2,2,4-trimethyl-1-pentanol, is described as being soluble in alcohol and having an estimated water solubility of 1716 mg/L, indicating limited but present aqueous solubility.[7] It is reasonable to infer that this compound would exhibit similar behavior. The general trend for alcohols is that as the carbon chain length increases, solubility in water decreases, while solubility in nonpolar organic solvents increases.[5][6]

Experimental Determination of Solubility: A Practical Workflow

For applications requiring precise solubility data, experimental determination is necessary. The following outlines a standard laboratory procedure for quantitatively assessing the solubility of this compound.

Protocol: Isothermal Equilibrium Method

-

Preparation of Saturated Solution:

-

In a series of sealed, temperature-controlled vials, add an excess amount of this compound to a known volume of the desired organic solvent.

-

Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature for several hours to permit the undissolved solute to settle.

-

Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

-

Quantification:

-

Determine the concentration of this compound in the extracted aliquot. Common analytical techniques include:

-

Gas Chromatography (GC): A robust method for volatile and semi-volatile compounds. A calibration curve is prepared using standards of known concentrations.

-

Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solute is measured. This is suitable for non-volatile solutes but may be challenging for this compound due to its boiling point.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

References

- 1. This compound | 16325-63-6 | FT133303 [biosynth.com]

- 2. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]

- 3. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2,2,4-trimethyl-1-pentanol, 123-44-4 [thegoodscentscompany.com]

A Comprehensive Technical Guide to the Synthesis of 2,4,4-Trimethylpentan-1-ol from Isobutylene

Executive Summary

This technical guide provides a detailed, two-step synthetic pathway for the production of 2,4,4-trimethylpentan-1-ol, a branched primary alcohol, starting from the readily available C4 feedstock, isobutylene. The synthesis avoids the common pitfall of hydroformylation, which would yield a C9 alcohol, and instead employs a regioselective approach. The first step involves the acid-catalyzed dimerization of isobutylene to produce a mixture of C8 olefins, collectively known as isooctene. The second, crucial step is the anti-Markovnikov hydroboration-oxidation of the isooctene mixture, which selectively converts the terminal alkene isomer, 2,4,4-trimethyl-1-pentene, into the desired primary alcohol, this compound. This guide offers in-depth mechanistic insights, detailed experimental protocols, and summaries of key process parameters for researchers and chemical development professionals.

Introduction

This compound is a C8 branched-chain primary alcohol.[1] Its unique structure, featuring significant steric hindrance around the alkyl backbone, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of specialized esters, lubricants, and polymers. Isobutylene, a major byproduct of refinery catalytic cracking and steam cracking, serves as an economical and abundant starting material for this synthesis. This guide delineates a robust and regioselective laboratory-scale synthesis from isobutylene.

Overall Synthetic Strategy

The conversion of isobutylene to this compound is efficiently achieved in two principal stages. This strategy is predicated on precise control of skeletal construction followed by regioselective functionalization.

-

Step 1: Dimerization. Two molecules of isobutylene are coupled via acid catalysis to form a C8 olefin mixture known as isooctene or diisobutylene (DIB). This mixture primarily consists of two isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.[2]

-

Step 2: Hydroboration-Oxidation. The isooctene mixture undergoes an anti-Markovnikov hydration. The hydroboration step selectively targets the terminal double bond of 2,4,4-trimethyl-1-pentene, followed by oxidation to yield the primary alcohol, this compound.[3]

The overall workflow is visualized below.

Caption: Overall synthetic workflow from isobutylene to this compound.

Step 1: Dimerization of Isobutylene to Isooctene

The initial step involves the selective dimerization of isobutylene, a process widely used industrially to produce high-octane gasoline components.[4][5] For the purpose of this synthesis, the key objective is to maximize the yield of C8 dimers while minimizing the formation of higher oligomers (trimers, tetramers).

Mechanistic Principles

The dimerization is an acid-catalyzed electrophilic addition reaction. The mechanism proceeds via the formation of a tert-butyl carbocation, the most stable C4 carbocation.

-

Protonation: A proton from the acid catalyst adds to the isobutylene double bond to form a tert-butyl carbocation.

-

Electrophilic Attack: The newly formed carbocation acts as an electrophile and attacks the double bond of a second isobutylene molecule. This forms a dimeric C8 carbocation.

-

Deprotonation: The C8 carbocation eliminates a proton to regenerate the catalyst and form the final isooctene products. The position of deprotonation determines the resulting isomer, leading primarily to 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.

Caption: Simplified mechanism for the acid-catalyzed dimerization of isobutylene.

Catalytic Systems

While various acid catalysts can be used, solid acid catalysts are preferred for their ease of separation and reduced corrosion.[6]

-

Acidic Ion-Exchange Resins: Macroporous sulfonic acid resins like Amberlyst-15 are highly effective and widely used.[7] They provide high isobutylene conversion and good selectivity to dimers.[7]

-

Zeolites: Certain zeolites with appropriate pore size and acidity can also catalyze the reaction, offering high stability.[2]

-

Selectivity Enhancers: To suppress the formation of trimers and other oligomers, polar compounds like tert-Butyl Alcohol (TBA) or MTBE can be added to the feed.[6][7] These molecules compete for active sites on the catalyst, moderating its activity and improving selectivity for the desired C8 products.[6]

Experimental Protocol: Laboratory Scale Dimerization

This protocol describes the batch-wise dimerization of isobutylene using Amberlyst-15 resin.

Materials & Equipment:

-

High-pressure stainless-steel autoclave (e.g., Parr reactor) with magnetic stirring, temperature control, and a gas inlet/outlet.

-

Lecture bottle of isobutylene.

-

Amberlyst-15 catalyst, dried at 80°C under vacuum for 12 hours.

-

tert-Butyl Alcohol (TBA), anhydrous.

-

Heptane (solvent), anhydrous.

-

Standard glassware for workup.

Procedure:

-

Catalyst Loading: To the clean, dry reactor vessel, add Amberlyst-15 catalyst (approx. 5% by weight of the expected isobutylene).

-

Solvent Addition: Add anhydrous heptane and TBA (e.g., 1-5% w/w of heptane).

-

Sealing and Purging: Seal the reactor. Purge the system with nitrogen gas three times to remove air.

-

Reactant Introduction: Cool the reactor to below -7°C (boiling point of isobutylene). Carefully condense a known mass of liquid isobutylene into the reactor.

-

Reaction: Seal the reactor completely. Begin stirring and heat the reactor to the desired temperature (e.g., 60-80°C). The pressure will rise as the isobutylene vaporizes and reacts.

-

Monitoring: Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 2-4 hours.

-

Cooling and Depressurization: Cool the reactor to room temperature. Carefully vent any unreacted isobutylene through a cold trap or scrubber.

-

Workup: Open the reactor and filter to remove the catalyst resin. The resulting solution contains the isooctene isomers in heptane. The solvent can be removed by simple distillation, followed by fractional distillation of the residue to isolate the C8 fraction.

Process Parameters & Optimization

| Parameter | Typical Range | Effect on Process | Causality & Field Insights |

| Temperature | 50 - 90 °C | Higher temperature increases reaction rate but can decrease selectivity to dimers.[7] | The dimerization is exothermic. Excessive temperature favors the formation of more stable, higher oligomers and can lead to catalyst degradation. A balance must be struck for optimal dimer yield. |

| Pressure | 5 - 20 bar (autogenous) | Sufficient to maintain the reactants in the liquid phase. | Liquid-phase operation maximizes the concentration of isobutylene at the catalyst surface, enhancing reaction rates. |

| Catalyst Loading | 2 - 10 wt% | Higher loading increases conversion but can complicate thermal management. | Ensures a sufficient number of active sites are available for the reaction to proceed at a practical rate. |

| Selectivator (TBA) | 1 - 5 wt% | Increases selectivity to dimers by inhibiting oligomerization.[6] | The polar alcohol reversibly adsorbs onto the catalyst's acidic sites, moderating their strength and sterically hindering the approach of bulkier C8 olefins required for trimer formation. |

Step 2: Hydroboration-Oxidation of Isooctene

This step is the core of the regioselective synthesis, converting the terminal alkene (2,4,4-trimethyl-1-pentene) into the desired primary alcohol. The hydroboration-oxidation sequence is a cornerstone of organic synthesis for achieving anti-Markovnikov hydration of alkenes.[3][8]

Mechanistic Principles

The reaction proceeds in two distinct stages:

-

Hydroboration: Borane (BH₃) adds across the double bond. Due to steric hindrance from the bulky tert-butyl group and the electronic preference of the reaction, the boron atom adds to the less substituted carbon (C1) of the double bond, while a hydrogen atom adds to the more substituted carbon (C2).[9] This is a concerted, syn-addition process. The reaction proceeds until all three B-H bonds have reacted, forming a trialkylborane intermediate.

-

Oxidation: The trialkylborane is not isolated. It is treated in situ with an oxidizing agent, typically hydrogen peroxide in the presence of a base (e.g., NaOH).[9] This process cleaves the carbon-boron bond and replaces it with a carbon-oxygen bond, occurring with retention of stereochemistry.[9] The final product after workup is the primary alcohol.

Caption: Workflow for the hydroboration-oxidation of the key isooctene isomer.

Reagents

-

Borane Source: Diborane (B₂H₆) is a toxic gas. For laboratory use, it is almost always handled as a stabilized complex. The most common is Borane-tetrahydrofuran complex (BH₃•THF), a commercially available solution.

-

Sterically Hindered Boranes: For substrates with multiple double bonds, more selective reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to react exclusively with the least sterically hindered terminal alkene.[10]

-

Oxidizing Agent: A solution of hydrogen peroxide (H₂O₂) is the standard oxidant.

-

Base: An aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to facilitate the oxidation step.

Experimental Protocol: Laboratory Scale Hydroboration-Oxidation

WARNING: Borane reagents are air and moisture sensitive and should be handled under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. Hydrogen peroxide is a strong oxidizer.

Materials & Equipment:

-

Two-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer.

-

Inert atmosphere setup (Nitrogen/Argon manifold).

-

Syringes for liquid transfer.

-

Isooctene mixture from Step 1.

-

Borane-THF complex solution (1.0 M).

-

Tetrahydrofuran (THF), anhydrous.

-

3 M aqueous Sodium Hydroxide (NaOH).

-

30% aqueous Hydrogen Peroxide (H₂O₂).

-

Diethyl ether for extraction.

Procedure:

-

Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.

-

Hydroboration: Place the isooctene mixture dissolved in anhydrous THF into the reaction flask. Cool the flask in an ice bath (0°C).

-

Borane Addition: Add the 1.0 M BH₃•THF solution dropwise via the dropping funnel or syringe over 30-60 minutes. Maintain the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the complete formation of the trialkylborane.

-

Oxidation Setup: Cool the flask back to 0°C in an ice bath.

-

Base Addition: Slowly and carefully add the 3 M NaOH solution.

-

Peroxide Addition: Add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise excessively (maintain < 40°C). This step is highly exothermic.

-

Reaction: After the peroxide addition, heat the mixture to gentle reflux (approx. 50°C) for 1 hour to complete the oxidation.

-

Workup: Cool the reaction mixture to room temperature. Separate the organic (THF) layer. Extract the aqueous layer twice with diethyl ether.

-

Purification: Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Process Parameters & Optimization

| Parameter | Typical Condition | Effect on Process | Causality & Field Insights |

| Stoichiometry | ~1.1 eq. BH₃ per alkene | Ensures complete conversion of the alkene. | A slight excess of the borane reagent is used to drive the reaction to completion. The stoichiometry is based on B-H bonds (1 BH₃ reacts with 3 alkenes). |

| Temperature | 0°C to RT (Hydroboration) | Controls reaction rate and prevents side reactions. | Low temperature during borane addition is critical for selectivity and safety. The subsequent warming to room temperature ensures the reaction goes to completion. |

| Solvent | Anhydrous THF | Solubilizes reactants and stabilizes the borane reagent. | Ethereal solvents like THF are essential as they form a stable complex with borane, making it easier and safer to handle than gaseous diborane. The solvent must be anhydrous to prevent quenching of the borane. |

| Oxidation Temp. | 0°C to 50°C | Controls the exothermic oxidation step. | The reaction of the trialkylborane with alkaline peroxide is highly exothermic. Slow, controlled addition at low temperature is a critical safety and process control measure. |

Purification and Characterization

Purification Techniques

-

Fractional Distillation: This is the primary method for purifying both the intermediate isooctene and the final this compound product. Given the different boiling points of the isooctene isomers and the final alcohol, careful fractional distillation under atmospheric or reduced pressure is effective for achieving high purity.

Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): Essential for determining the isomeric purity of the isooctene mixture and for confirming the purity of the final alcohol product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively confirm the chemical structure of the final product, this compound, by analyzing chemical shifts, integration, and coupling patterns.

-

Infrared (IR) Spectroscopy: Useful for monitoring the reaction progress. The disappearance of the C=C stretch (around 1640 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (around 3300 cm⁻¹) confirms the formation of the alcohol.[11]

Conclusion

The synthesis of this compound from isobutylene is a robust two-stage process that highlights fundamental principles of organic chemistry. The initial acid-catalyzed dimerization effectively builds the required C8 carbon skeleton. The subsequent hydroboration-oxidation reaction provides a powerful and highly regioselective method for introducing a primary hydroxyl group in an anti-Markovnikov fashion, a transformation that is critical for achieving the target structure. By carefully controlling the parameters of each step, from catalyst selection in the dimerization to reagent stoichiometry and temperature in the hydroboration-oxidation, high yields and purities of the final product can be reliably achieved.

References

- 1. scitoys.com [scitoys.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 4. imarcgroup.com [imarcgroup.com]

- 5. neste.com [neste.com]

- 6. researchgate.net [researchgate.net]

- 7. The feasibility study of the octane-enhancing process: isobutylene dimerization using C4 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. d-nb.info [d-nb.info]

- 11. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]

An In-Depth Technical Guide to 2,4,4-Trimethylpentan-1-ol: From Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of 2,4,4-trimethylpentan-1-ol, a branched-chain primary alcohol with significant, albeit niche, industrial and research applications. This document delves into the historical context of its synthesis, detailed physicochemical properties, spectroscopic characterization, and established synthetic protocols. Furthermore, it explores the current understanding of its toxicological profile and potential applications, offering a valuable resource for researchers, chemists, and professionals in drug development and materials science.

Introduction: Unveiling a Structurally Intriguing Octanol Isomer

This compound, an isomer of octanol, is a colorless liquid characterized by its bulky neopentyl-like structure.[1][2] This structural feature, with a quaternary carbon atom at position 4, imparts unique physical and chemical properties that distinguish it from its linear and less-branched counterparts. While not as commercially prominent as other octanol isomers, its specific attributes have carved out a space for it in various chemical syntheses and potentially in specialized applications. This guide aims to consolidate the available technical information on this compound, providing a foundational understanding for scientists and researchers.

A Historical Perspective on the Synthesis of Branched-Chain Alcohols

The synthesis of complex organic molecules has been a central theme in organic chemistry since the 19th century. Early work focused on the isolation of naturally occurring alcohols and the development of fundamental reactions to create new carbon-carbon bonds. While a definitive first synthesis of this compound is not prominently documented in readily available historical literature, its synthesis is intrinsically linked to the broader development of methods for creating branched-chain hydrocarbons and alcohols.

The advent of the Grignard reaction in the early 20th century provided a powerful tool for the construction of complex alcohols from carbonyl compounds and organomagnesium halides.[3] Similarly, the development of organolithium reagents offered another versatile method for nucleophilic additions to form alcohols.[4]

A pivotal industrial process that enabled the large-scale production of precursors for branched-chain alcohols is the hydroformylation (or oxo) process , discovered in 1938.[5] This reaction adds a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, converting alkenes into aldehydes, which can then be readily reduced to alcohols.[6][7] The feedstock for this compound is typically diisobutylene , a dimer of isobutylene.[8] Diisobutylene itself is a mixture of isomers, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.[8]

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its identification, purification, and application.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 16325-63-6 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 165-168 °C | |

| Melting Point | -70 °C | |

| Density | 0.834 g/mL at 20 °C | |

| Solubility | Insoluble in water; Soluble in most organic solvents | [1] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-